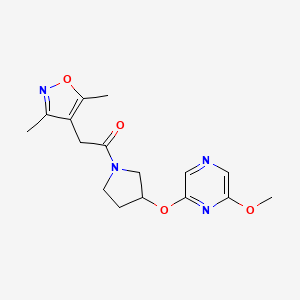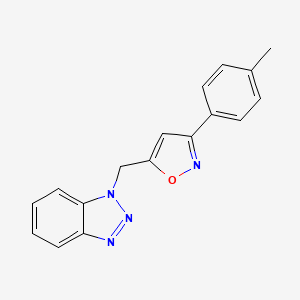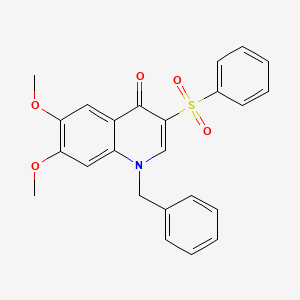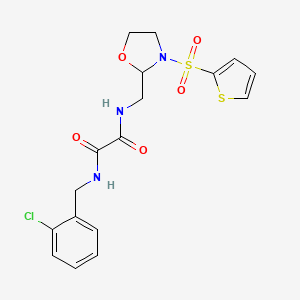![molecular formula C14H11N3O3 B2553866 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1204297-29-9](/img/structure/B2553866.png)
2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the empirical formula C8H7N3O3 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to require no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(C(C(O)=O)=CN1)N2C1=CC(C)=N2 . The InChI representation is 1S/C8H7N3O3/c1-4-2-6-9-3-5(8(13)14)7(12)11(6)10-4/h2-3,9H,1H3,(H,13,14) . Physical And Chemical Properties Analysis
This compound is a white solid with a melting point of 332–334 °C (MeOH, decomposition) . The 1H NMR (200 MHz, DMSO-d6) δ 10.44 (br. s, 1H, NH), 9.96 (br. s, 1H, NH), 7.64 (d, J = 7.8, 2H, ArH), 7.55 (d, J = 8.8, 2H, ArH), 7.10–7.42 (m, 9H, ArH), 6.54 (s, 1H, C (7)H), 2.30 (s, 3H, CH3), 2.21 (s, 3H, CH3) .Applications De Recherche Scientifique
Synthesis and Biological Properties
- A study by Shiota et al. (1999) explored derivatives of 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine, including compounds with a methyl substituent at the 3-position, showing essential qualities for potent in vivo activity as angiotensin II receptor antagonists (Shiota et al., 1999).
- Kappe and Roschger (1989) investigated reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, leading to the synthesis of pyrimido and thiazolo pyrimidines, potentially related to the compound (Kappe & Roschger, 1989).
Antimicrobial and Anti-inflammatory Activities
- Youssef et al. (2011) studied the biological activity of compounds structurally related to 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, showing potential biocidal properties against various microbes (Youssef et al., 2011).
- In 1999, Tozkoparan et al. synthesized compounds including 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2, 3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters, demonstrating moderate anti-inflammatory activities (Tozkoparan et al., 1999).
Structural and Supramolecular Studies
- Nagarajaiah and Begum (2014) conducted structural studies on thiazolo[3,2-a]pyrimidines, which may provide insights into the conformational features of related compounds (Nagarajaiah & Begum, 2014).
Synthesis and Characterization
- The work by Abdellatif et al. (2014) on the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, a structurally similar group, could provide insight into the synthesis and potential anticancer activity of related compounds (Abdellatif et al., 2014).
Anticancer and Antiinflammatory Activities
- Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, displaying anticancer and anti-5-lipoxygenase activities, suggesting potential pharmacological applications for similar compounds (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
2-methyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-8-11(9-5-3-2-4-6-9)12-15-7-10(14(19)20)13(18)17(12)16-8/h2-7,16H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCKPOYFEFIAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(C(=O)N2N1)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001137779 |
Source


|
| Record name | 4,7-Dihydro-2-methyl-7-oxo-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001137779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204297-29-9 |
Source


|
| Record name | 4,7-Dihydro-2-methyl-7-oxo-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001137779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Oxo-3-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propyl]quinazolin-4-one](/img/structure/B2553784.png)

![N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B2553787.png)
![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2553788.png)

![2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2553790.png)


![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2553795.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2553798.png)


